molecular formula C14H12ClNO3 B14579672 1-(5-Chloro-2-methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one CAS No. 61395-12-8

1-(5-Chloro-2-methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one

Cat. No.: B14579672
CAS No.: 61395-12-8
M. Wt: 277.70 g/mol
InChI Key: BFHZUNNXZQWESV-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one is a synthetic organic compound It is characterized by the presence of a chloro-substituted methoxyphenyl group and a pyridinyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-methoxybenzaldehyde with 2-pyridylacetic acid under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or primary amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition or as a ligand in receptor binding studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

61395-12-8

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-2-(1-oxidopyridin-1-ium-2-yl)ethanone

InChI

InChI=1S/C14H12ClNO3/c1-19-14-6-5-10(15)8-12(14)13(17)9-11-4-2-3-7-16(11)18/h2-8H,9H2,1H3

InChI Key

BFHZUNNXZQWESV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)CC2=CC=CC=[N+]2[O-]

Origin of Product

United States

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